molecular formula C18H17N3OS B12933614 4-[(1-Benzothiophen-3-yl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine CAS No. 87035-26-5

4-[(1-Benzothiophen-3-yl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine

Cat. No.: B12933614
CAS No.: 87035-26-5
M. Wt: 323.4 g/mol
InChI Key: TZXOOQNOGWHQAV-UHFFFAOYSA-N
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Description

4-(Benzo[b]thiophen-3-ylmethoxy)-3-propyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that combines the structural features of benzo[b]thiophene and imidazo[4,5-c]pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[b]thiophen-3-ylmethoxy)-3-propyl-3H-imidazo[4,5-c]pyridine typically involves the condensation of benzo[b]thiophene derivatives with imidazo[4,5-c]pyridine precursors. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[b]thiophen-3-ylmethoxy)-3-propyl-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 4-(Benzo[b]thiophen-3-ylmethoxy)-3-propyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects such as anti-inflammatory or anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzo[b]thiophen-3-ylmethoxy)-3-propyl-3H-imidazo[4,5-c]pyridine is unique due to its combined structural features, which may confer distinct pharmacological and material properties. Its dual heterocyclic structure allows for diverse chemical modifications and functionalization, making it a versatile compound for various applications.

Properties

CAS No.

87035-26-5

Molecular Formula

C18H17N3OS

Molecular Weight

323.4 g/mol

IUPAC Name

4-(1-benzothiophen-3-ylmethoxy)-3-propylimidazo[4,5-c]pyridine

InChI

InChI=1S/C18H17N3OS/c1-2-9-21-12-20-15-7-8-19-18(17(15)21)22-10-13-11-23-16-6-4-3-5-14(13)16/h3-8,11-12H,2,9-10H2,1H3

InChI Key

TZXOOQNOGWHQAV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C1C(=NC=C2)OCC3=CSC4=CC=CC=C43

Origin of Product

United States

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